

Rocastine (CAS 91833-49-7): A Technical Whitepaper

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Compound of Interest

Compound Name: Rocastine

Cat. No.: B010874

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Rocastine, with the CAS number 91833-49-7, is a potent and selective second-generation histamine H1 receptor antagonist.^{[1][2]} Identified by the code AHR-11325, it has demonstrated significant antihistaminic properties in preclinical studies, positioning it as a compound of interest for the treatment of allergic conditions.^{[1][3]} This document provides a comprehensive technical overview of **Rocastine**, summarizing its chemical properties, mechanism of action, preclinical pharmacology, and relevant experimental protocols. The information is intended to serve as a foundational resource for researchers and professionals engaged in the fields of pharmacology and drug development.

Chemical and Physical Properties

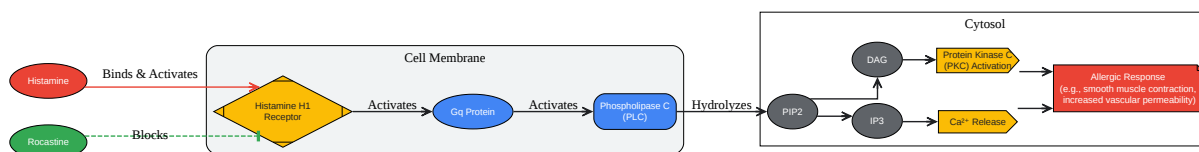
Rocastine is chemically known as 2-[2-(dimethylamino)ethyl]-2,3-dihydro-4-methylpyrido-[3,2-f]-1,4-oxazepine-5(4H)-thione.^[1] It belongs to the class of oxazepines. The stereochemistry of **Rocastine** is a critical determinant of its pharmacological activity, with the (R)-enantiomer being significantly more potent than the (S)-isomer.

Property	Value	Source
CAS Number	91833-49-7	
Molecular Formula	C13H19N3OS	
Molecular Weight	265.38 g/mol	
Stereochemistry	Racemic	

Mechanism of Action

Rocastine functions as a selective antagonist of the histamine H1 receptor. By competitively blocking the binding of histamine to the H1 receptor, **Rocastine** mitigates the downstream signaling cascades that lead to the physiological manifestations of an allergic response. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily couples to the Gq/11 family of G-proteins. This initiates a signaling pathway that results in the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in various cellular responses such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

Signaling Pathway of Histamine H1 Receptor Antagonism by Rocastine



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Caption: **Rocastine** blocks histamine binding to the H1 receptor, inhibiting the Gq/PLC signaling cascade.

Preclinical Pharmacology

Preclinical evaluation of **Rocastine** has demonstrated its potent antihistaminic effects and a favorable safety profile, particularly its non-sedating nature.

In Vivo Efficacy

Studies in guinea pigs have been instrumental in characterizing the in vivo activity of **Rocastine**.

Assay	Rocastine PD50 (mg/kg, oral)	Pretreatment Time	Comparator PD50 (mg/kg, oral)	Comparator Pretreatment Time	Source
Histamine-induced Lethality	0.12	1 hour	Terfenadine: 1.93	1 hour	
Histamine-induced Lethality	0.13	15 minutes	Terfenadine: 44.0	15 minutes	
Antigen-induced Collapse	-	1 hour	Diphenhydramine: ~36x less potent	1 hour	

Rocastine exhibits a rapid onset of action, being as effective with a 15-minute pretreatment time as with a 1-hour pretreatment. In comparison, the potency of terfenadine is significantly reduced with a shorter pretreatment time. Furthermore, **Rocastine** was found to be approximately 36 times more potent than diphenhydramine in protecting against antigen-induced collapse in guinea pigs.

Selectivity and Safety

A key feature of **Rocastine** is its high selectivity for the H1 receptor, lacking anticholinergic, antiadrenergic, or antiserotonergic properties in vitro. Importantly, **Rocastine** did not induce changes in the electroencephalogram (EEG) of cats at doses significantly exceeding its antihistaminic dose, indicating a lack of central nervous system sedative effects.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of H1 antihistamines like **Rocastine**.

Histamine H1 Receptor Binding Assay (Radioligand Displacement)

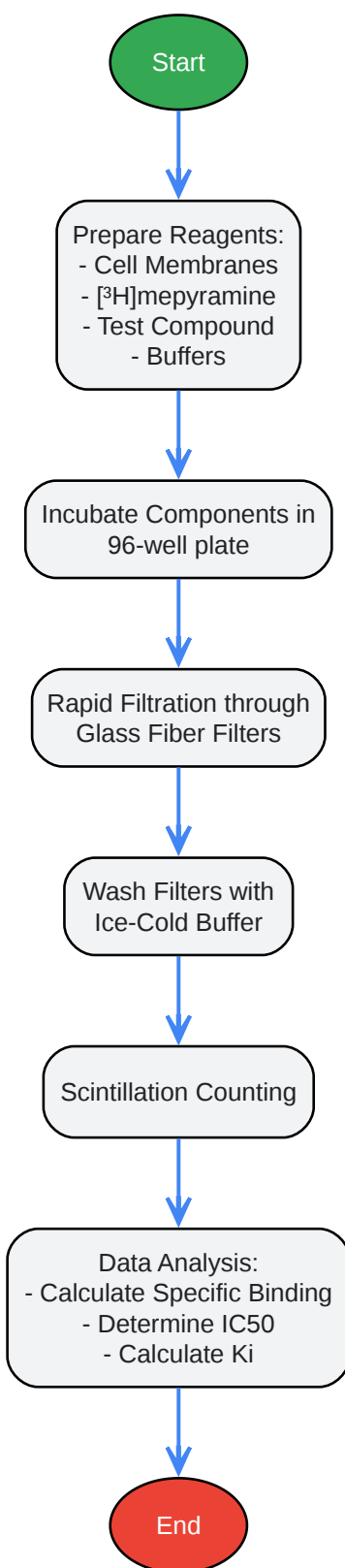
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H1 receptor.

Materials:

- Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cells).
- Radioligand: [³H]mepyramine.
- Test Compound (e.g., **Rocastine**).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Non-specific binding control: A high concentration of a known H1 antagonist (e.g., 10 μ M mianserin).
- Glass fiber filters (GF/C).
- Scintillation fluid and counter.

Procedure:

- Prepare serial dilutions of the test compound in assay buffer.
- In a 96-well plate, combine the cell membranes, [³H]mepyramine (at a concentration near its K_d), and either the test compound, assay buffer (for total binding), or the non-specific binding control.
- Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀.
- Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Caption: Workflow for a competitive radioligand binding assay.

Histamine-Induced Lethality in Guinea Pigs

This in vivo assay assesses the ability of an antihistamine to protect against a lethal dose of histamine.

Animals:

- Male Hartley guinea pigs (300-400 g).

Materials:

- Histamine dihydrochloride solution.
- Test compound (**Rocastine**) formulated for oral administration.
- Vehicle control.

Procedure:

- Fast the guinea pigs overnight with free access to water.
- Administer the test compound or vehicle orally at various doses.
- After a specified pretreatment time (e.g., 15 or 60 minutes), administer a lethal dose of histamine dihydrochloride (e.g., via intravenous or intraperitoneal injection). The lethal dose should be predetermined to cause mortality in a high percentage of vehicle-treated animals.
- Observe the animals for a defined period (e.g., 24 hours) for signs of toxicity and mortality.
- Calculate the protective dose 50 (PD50), which is the dose of the test compound that protects 50% of the animals from mortality, using a suitable statistical method (e.g., probit analysis).

Synthesis

The synthesis of **Rocastine** and its analogues has been reported, with a focus on obtaining optically pure enantiomers to investigate the stereoselectivity of H1 receptor binding. While the full detailed synthetic route is proprietary, the synthesis involves the construction of the pyrido-

1,4-oxazepine core followed by the introduction of the dimethylaminoethyl side chain. The preparation of enantiomerically pure isomers is crucial for defining the structure-activity relationship.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolism data for **Rocastine** are not extensively available in the public domain. As a second-generation antihistamine, it is designed to have limited penetration across the blood-brain barrier, which is consistent with its non-sedating profile. The rapid onset of action observed in preclinical studies suggests efficient absorption. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of **Rocastine** in various species, including humans.

Conclusion

Rocastine (CAS 91833-49-7) is a potent and selective second-generation H1 antihistamine with a rapid onset of action and a non-sedating profile demonstrated in preclinical models. Its efficacy in vivo, coupled with its high selectivity, underscores its potential as a therapeutic agent for allergic disorders. This technical guide provides a summary of the currently available information on **Rocastine**, offering a valuable resource for the scientific and drug development communities. Further investigation into its quantitative binding affinities, comprehensive pharmacokinetic profile, and detailed synthetic pathways will be crucial for its continued development.

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